Methyl 6-bromo-5-chloropyrazine-2-carboxylate
Overview
Description
Methyl 6-bromo-5-chloropyrazine-2-carboxylate is a useful research compound. Its molecular formula is C6H4BrClN2O2 and its molecular weight is 251.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has shown that "Methyl 6-bromo-5-chloropyrazine-2-carboxylate" serves as a crucial intermediate in the synthesis of a variety of novel compounds with potential biological activities. For example, the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles highlights its role in generating new molecules, hoping these molecules could be investigated for their pharmacological activities in future studies (Kamal El‐Dean et al., 2018).
Antimicrobial Evaluation
"this compound" derivatives have been evaluated for antimicrobial properties. For instance, substituted pyrazinecarboxamides were synthesized and tested for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These studies show that specific derivatives exhibit significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Doležal et al., 2006).
Antitumor Activity
The synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, including intermediates related to "this compound", and their evaluation for antitumor activities is another critical area of research. These compounds have been assessed in various human tumor cell lines, and some derivatives have shown promising results, indicating the potential for development into anticancer drugs (Rodrigues et al., 2021).
Corrosion Inhibition
"Theoretical evaluation of corrosion inhibition performance of some pyrazine derivatives" includes derivatives of "this compound". This research highlights its potential applications in protecting materials against corrosion, contributing to the development of new corrosion inhibitors (Obot & Gasem, 2014).
Mechanism of Action
Target of Action
It’s known that the compound can potentially affect the respiratory system .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-bromo-5-chloropyrazine-2-carboxylate are currently unknown . More studies are required to understand the downstream effects of this compound on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-5-chloropyrazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of these targets . For instance, this compound may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can cause toxic or adverse effects, including potential damage to organs and tissues. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many compounds . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, this compound may influence the activity of other metabolic enzymes, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these subcellular regions. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.
Properties
IUPAC Name |
methyl 6-bromo-5-chloropyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNRFTVMUXRTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254001 | |
Record name | Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017603-87-0 | |
Record name | Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017603-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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